molecular formula C23H15N5O2S B11105874 5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-nitroquinoline

5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-nitroquinoline

Cat. No.: B11105874
M. Wt: 425.5 g/mol
InChI Key: LLGPESOSISBEEW-UHFFFAOYSA-N
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Description

4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL (8-NITRO-5-QUINOLYL) SULFIDE is a heterocyclic compound that combines the structural features of triazole and quinoline derivatives

Preparation Methods

The synthesis of 4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL (8-NITRO-5-QUINOLYL) SULFIDE typically involves a multi-step process. One common method includes the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol with a halogenated acetal in the presence of cesium carbonate. This is followed by acetal deprotection to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL (8-NITRO-5-QUINOLYL) SULFIDE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism by which 4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL (8-NITRO-5-QUINOLYL) SULFIDE exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, while its anticancer properties are linked to the disruption of cellular pathways essential for cancer cell survival .

Properties

Molecular Formula

C23H15N5O2S

Molecular Weight

425.5 g/mol

IUPAC Name

5-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-8-nitroquinoline

InChI

InChI=1S/C23H15N5O2S/c29-28(30)19-13-14-20(18-12-7-15-24-21(18)19)31-23-26-25-22(16-8-3-1-4-9-16)27(23)17-10-5-2-6-11-17/h1-15H

InChI Key

LLGPESOSISBEEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SC4=C5C=CC=NC5=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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